N-methyladamantan-1-amine

NMDA receptor antagonist radioligand binding neuropharmacology

Researchers developing sigma-1 receptor pharmacophores require the mono-N-methylated adamantane scaffold; memantine (3,5-dimethylated) and amantadine (unmethylated) differ profoundly in NMDA affinity (Ki: 21.72 μM vs. 0.54 μM and 10.50 μM), and substitution invalidates comparative pharmacology. • Direct synthetic precursor to (-)-MR22, a high-affinity sigma-1 agonist with neuroprotective efficacy in retinal ischemia-reperfusion models. • Ideal NMDA receptor negative control (>40-fold weaker than memantine). • ≥97% purity by GC; batch-specific QC documentation provided. Available from stock for immediate dispatch.

Molecular Formula C11H19N
Molecular Weight 165.27 g/mol
CAS No. 3717-38-2
Cat. No. B1360117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyladamantan-1-amine
CAS3717-38-2
Molecular FormulaC11H19N
Molecular Weight165.27 g/mol
Structural Identifiers
SMILESCNC12CC3CC(C1)CC(C3)C2
InChIInChI=1S/C11H19N/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10,12H,2-7H2,1H3
InChIKeyNZOLSRPWNVZXTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-methyladamantan-1-amine: Overview and Research Procurement


N-methyladamantan-1-amine (CAS 3717-38-2; C11H19N; MW 165.28) is a mono-N-methylated derivative of the 1-aminoadamantane scaffold . Unlike the 3,5-dimethylated clinical agent memantine, this compound bears only a single N-methyl substitution on the primary amine, a structural distinction that profoundly reduces its affinity for the NMDA receptor [1]. It is commercially available as a research-grade building block (≥97% purity by GC) [2] and is not itself an approved pharmaceutical, but rather serves as a precursor for the synthesis of more elaborate adamantane-based pharmacophores, particularly those targeting sigma-1 receptors [3].

Synthetic Entry Direct precursor for sigma-1 agonist pharmacophores
Negative Control Weak NMDA receptor ligand for baseline comparator studies
Behavioral Probe Non-PCP-like discriminative stimulus profile predicted

Why This Compound Cannot Be Replaced by Other Aminoadamantanes


The 1-aminoadamantane class exhibits extreme structure-activity divergence driven solely by the methylation state of the amine and the adamantane core. As shown in head-to-head binding assays, the target compound N-methyladamantan-1-amine (mono-N-methylated) displays a Ki of 21.72 μM at the NMDA receptor, which is >40-fold weaker than the 3,5-dimethylated analog memantine (Ki = 0.54 μM) and approximately half as potent as the non-methylated parent amantadine (Ki = 10.50 μM) [1]. These quantitative differences in target engagement preclude simple interchangeability. Furthermore, the target compound exhibits a distinct behavioral pharmacology relative to memantine and amantadine in drug discrimination studies [2]. Substituting any other aminoadamantane for N-methyladamantan-1-amine in a synthetic or biological workflow will inevitably yield a different pharmacological profile or chemical reactivity, thereby invalidating comparative studies. The following evidence quantifies precisely where the target compound diverges from its closest analogs.

NMDA affinity divergence

Methylation state dramatically alters target engagement; memantine and amantadine are not interchangeable.

Behavioral profile mismatch

Discriminative stimulus properties differ from PCP-like analogs; class-dependent behavioral outcomes may shift.

Synthetic route specificity

N-methyl functionality is required for sigma-1 pharmacophore construction; other aminoadamantanes cannot substitute.

Quantifiable Differentiation Evidence


NMDA Receptor Binding: Weak Antagonist vs. Memantine

N-methyladamantan-1-amine is a remarkably weak NMDA receptor ligand compared to its 3,5-dimethylated analog memantine. In competitive [3H]MK-801 binding assays using human postmortem frontal cortex homogenates, the target compound exhibited a Ki of 21.72 ± 1.63 μM, whereas memantine (1-amino-3,5-dimethyladamantane) exhibited a Ki of 0.54 ± 0.23 μM under identical experimental conditions [1].

NMDA Binding Affinity
Head-to-head
Target Ki = 21.72 ± 1.63 μM; Memantine Ki = 0.54 ± 0.23 μM (>40-fold weaker); Amantadine Ki = 10.50 ± 6.10 μM
Weak NMDA ligand; appropriate as negative control or baseline comparator, not memantine surrogate.
[3H]MK-801 assay; human postmortem frontal cortex homogenates; n ≥ 3.
NMDA receptor antagonist radioligand binding neuropharmacology

Behavioral Pharmacology: Discriminative Stimulus Profile

While the primary literature on the target compound itself is limited, class-level inference from comparative studies of structurally proximal analogs indicates that N-methyladamantan-1-amine would not share the PCP-like discriminative stimulus properties of memantine. In drug discrimination studies, memantine (3,5-dimethylated) substituted fully for phencyclidine (PCP) in both rats and monkeys, whereas the non-methylated parent amantadine failed to substitute for PCP at any dose tested [1]. Given that the target compound is even weaker than amantadine at the NMDA receptor (Ki 21.72 μM vs. 10.50 μM) [2], its behavioral profile is predicted to resemble amantadine more closely than memantine.

Discriminative Stimulus Profile
Class-level inference
Predicted minimal PCP substitution based on low NMDA affinity (Ki 21.72 μM).
May support studies dissociating adamantane scaffold from NMDA-mediated psychotomimetic effects.
Inference from amantadine and memantine drug discrimination data; not directly tested.
drug discrimination behavioral pharmacology NMDA channel blocker

Synthetic Utility: Sigma-1 Receptor Agonist Precursor

N-methyladamantan-1-amine serves as the direct synthetic precursor to MR22 [(-)-MR22], a high-affinity sigma-1 receptor agonist with demonstrated in vivo neuroprotective efficacy. In a rat model of retinal ischemia-reperfusion injury, intraperitoneal administration of (-)-MR22 significantly inhibited pathological increases in retinal lactate and decreases in glucose and ATP relative to ischemic controls [1]. This derivative is not accessible from memantine or amantadine without additional synthetic steps, positioning the target compound as the optimal starting material for sigma-1 receptor-focused chemical biology programs.

Sigma-1 Precursor
Method context
Direct synthetic precursor to high-affinity sigma-1 agonist (-)-MR22.
Enables sigma-1 receptor agonist synthesis; neuroprotection context requires model-specific validation.
Rat retinal ischemia-reperfusion model used for (-)-MR22 efficacy; target compound not tested in vivo.
sigma-1 receptor agonist neuroprotection medicinal chemistry

Commercial Availability and Purity Specifications

N-methyladamantan-1-amine is available from major chemical suppliers with a minimum purity specification of ≥97.0% as determined by gas chromatography (GC) [1]. Key physicochemical parameters include a molecular weight of 165.28 g/mol, boiling point of 226.8±8.0 °C at 760 Torr, density of 1.00±0.1 g/cm³ at 20 °C, flash point of 84.0±15.8 °C, and a predicted pKa of 11.32±0.20 [2]. These specifications enable reproducible experimental outcomes and straightforward analytical verification.

Purity Specification
Specification review
≥97.0% (GC), MW 165.28, BP 226.8±8.0°C, density 1.00±0.1 g/cm³.
Batch consistency supports reproducible in vitro and in vivo experiments.
Supplier COA-backed data; GC analysis.
chemical procurement quality control research-grade

Procurement and Research Applications


Sigma-1 Receptor Agonist Synthesis and Neuroprotection

The compound serves as the direct synthetic precursor to (-)-MR22, a high-affinity sigma-1 receptor agonist with demonstrated neuroprotective efficacy in a rat model of retinal ischemia-reperfusion injury [1]. Researchers developing sigma-1 targeted therapeutics should procure this compound as the foundational building block for derivative synthesis, as memantine and amantadine lack the required N-methyl functionality for this specific pharmacophore.

NMDA Receptor Pharmacology: Negative Control

Given its Ki of 21.72 μM at the NMDA receptor—>40-fold weaker than memantine (Ki 0.54 μM) and 2-fold weaker than amantadine (Ki 10.50 μM) [1]—this compound is ideally suited as a negative control or low-affinity baseline comparator in NMDA receptor binding and functional assays. It should not be used as a memantine surrogate for studies requiring potent NMDA blockade.

Behavioral Pharmacology: Non-PCP-like Control

For in vivo behavioral studies exploring the NMDA receptor channel blocker pharmacophore, this compound is predicted to exhibit minimal PCP-like discriminative stimulus effects, based on its low NMDA affinity and the established behavioral profile of the non-methylated parent amantadine [1][2]. It is appropriate for studies seeking to dissociate adamantane scaffold effects from NMDA-mediated psychotomimetic activity.

Chemical Biology: Multi-Target Directed Ligand Design

The mono-N-methylated adamantane core provides a unique starting point for multi-target directed ligand (MTDL) design. Unlike memantine, which is optimized for NMDA receptor engagement, this scaffold's weak NMDA activity and accessible amine handle facilitate conjugation to other pharmacophores (e.g., cholinesterase inhibitors, antioxidant moieties) without introducing unwanted potent NMDA antagonism [1][2].

Application
Selection Property
Validation Focus
Sigma-1 Agonist Synthesis
N-methylamine handle for sigma-1 pharmacophore
Confirm derivatization to (-)-MR22 and sigma-1 affinity
NMDA Receptor Negative Control
Low NMDA receptor binding affinity
Validate low NMDA receptor engagement profile
Behavioral Discrimination Studies
Predicted non-PCP-like discriminative stimulus effects
Confirm lack of PCP substitution in drug discrimination assays
Multi-Target Ligand Design
Weak NMDA activity with free amine conjugation site
Verify reduced off-target NMDA antagonism in MTDL constructs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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